(5-ethyl-1,3-oxazol-2-yl)methanol
Description
Properties
IUPAC Name |
(5-ethyl-1,3-oxazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-5-3-7-6(4-8)9-5/h3,8H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHYTRRURGUBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784290-61-4 | |
| Record name | (5-ethyl-1,3-oxazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Heterocyclic Compounds in Advanced Chemical Synthesis
Heterocyclic compounds are a vast and essential class of organic molecules that are fundamental to numerous scientific fields, including chemistry, biology, and pharmacology. openaccessjournals.com These molecules are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom—most commonly nitrogen, oxygen, or sulfur. openaccessjournals.comijsrtjournal.com The presence of these heteroatoms within the ring imparts unique physicochemical and electronic properties that distinguish them from their carbocyclic counterparts. openaccessjournals.com
The significance of heterocyclic compounds lies in their widespread presence in natural products, such as alkaloids, vitamins, and antibiotics, as well as their extensive use in synthetic materials. ijpsr.com They form the core scaffold of a majority of pharmaceutical drugs, agrochemicals, and veterinary products. ijsrtjournal.comijpsr.com In medicinal chemistry, the heterocyclic motif is a crucial component in drug design and discovery, as it often provides the necessary geometry and electronic interactions for binding to biological targets like enzymes and receptors. zenodo.orgnih.gov Chemists can strategically manipulate the structure of these rings to create novel molecules with tailored properties for applications ranging from specialty chemicals and polymers to functional organic materials. openaccessjournals.com
Overview of Oxazole Ring Systems: Structural Peculiarities and Electronic Characteristics
The oxazole (B20620) ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. chemicalbook.comnumberanalytics.com This arrangement makes it a member of the azole family. wikipedia.org The oxazole ring is a planar, unsaturated system with 6 delocalized π-electrons, which confers aromatic character. chemicalbook.com However, the aromaticity is considered less pronounced than in analogous sulfur-containing thiazoles due to the high electronegativity of the oxygen atom, which restricts the complete delocalization of the π-electrons. chemicalbook.comwikipedia.org
The electronic nature of the oxazole ring is complex; the nitrogen atom behaves similarly to that in pyridine (B92270) (weakly basic), while the oxygen atom behaves like that in furan. chemicalbook.com This hybrid character dictates its reactivity. chemicalbook.com Oxazoles are weak bases, with the conjugate acid having a pKₐ of approximately 0.8. numberanalytics.comwikipedia.org
Reactivity of the oxazole ring is highly dependent on the position.
Electrophilic substitution preferentially occurs at the C5 position, especially when the ring is activated by electron-donating groups. wikipedia.org
Nucleophilic substitution is favored at the C2 position, which is the most electron-deficient carbon. pharmaguideline.com However, nucleophilic attack on the oxazole ring can often lead to ring cleavage rather than simple substitution. pharmaguideline.com
Deprotonation also occurs most readily at the C2 position. wikipedia.org
The oxazole ring can also participate as the diene component in Diels-Alder cycloaddition reactions , a property conferred by the furan-like oxygen atom. pharmaguideline.com
The presence and nature of substituents can significantly alter the ring's electron density and, consequently, its reactivity. numberanalytics.com
Strategic Importance of Hydroxymethyl Functionality in Organic Building Blocks
The hydroxymethyl group (–CH₂OH) is a simple yet highly versatile functional group that holds strategic importance in organic synthesis. irjes.com As a primary alcohol, it serves as a crucial building block and a reactive handle for constructing more complex molecular architectures. irjes.comnumberanalytics.com Its value stems from its ability to undergo a wide range of chemical transformations.
The hydroxymethyl group can be easily oxidized to form corresponding aldehydes or carboxylic acids, or it can be involved in substitution reactions. It is also a key participant in the formation of ethers and esters. irjes.com Furthermore, the presence of the –CH₂OH group can significantly influence a molecule's physical properties. It can increase water solubility and the potential for forming hydrogen bonds, which is a critical factor in modulating the pharmacokinetic properties of therapeutic compounds and enhancing ligand-target binding interactions. numberanalytics.comnih.govresearchgate.net This ability to act as a pharmacophore or to improve bioavailability makes the hydroxymethyl group a frequent feature in natural products and a valuable addition in drug design. nih.gov
Contextualizing 5 Ethyl 1,3 Oxazol 2 Yl Methanol Within Oxazole Containing Molecular Architectures
(5-ethyl-1,3-oxazol-2-yl)methanol belongs to the broad class of oxazole-containing molecules, which are recognized as privileged scaffolds in medicinal chemistry and materials science. nih.gov The structure of this specific compound features an oxazole (B20620) core substituted at two key positions: an ethyl group (–CH₂CH₃) at the C5 position and a hydroxymethyl group (–CH₂OH) at the C2 position.
The strategic placement of these substituents is expected to define its chemical character.
The hydroxymethyl group at C2 places a versatile functional handle at the most electrophilic carbon of the oxazole ring. This position is susceptible to nucleophilic attack and deprotonation, making the –CH₂OH group a potential site for further synthetic elaboration to build more complex structures. wikipedia.orgpharmaguideline.com
The ethyl group at C5 is an electron-donating alkyl group. Its presence at the C5 position, the typical site for electrophilic attack, would influence the ring's electronic properties and steric environment. wikipedia.org
Oxazole-based molecules are often synthesized through established methods like the Robinson-Gabriel, van Leusen, or Fischer oxazole syntheses. nih.govslideshare.net Compounds like this compound serve as valuable intermediates or building blocks in these synthetic campaigns, providing a pre-formed heterocyclic core that can be further diversified. nih.govirjes.com
Scope and Academic Relevance of Research on 5 Ethyl 1,3 Oxazol 2 Yl Methanol
Strategies for Oxazole Ring Construction
The formation of the oxazole core is a critical step in the synthesis of this compound. Several classical and modern synthetic methods are employed for this purpose.
Cyclization Reactions Utilizing Precursors (e.g., from N-acyl-α-amino acids, aldehydes, ketones)
One of the most established methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.comijpsonline.com This method is particularly useful for preparing 2,5-disubstituted oxazoles. pharmaguideline.com The reaction is typically promoted by strong dehydrating agents like phosphorus pentachloride, sulfuric acid, or phosphorus oxychloride. pharmaguideline.comijpsonline.com The use of polyphosphoric acid has been shown to improve yields. ijpsonline.com
Another approach involves the reaction of α-halo ketones with primary amides. pharmaguideline.com This condensation reaction provides a direct route to the oxazole ring. Additionally, α-hydroxy amino ketones can be converted to oxazoles by reacting them with an aldehyde in the presence of sulfuric acid and acetic anhydride, where the C2-atom of the oxazole is derived from the aldehyde. pharmaguideline.com
The synthesis can also start from N-acyl-α-amino acids. For instance, 3-methyl-2-[4-(phenylsulfonyl)benzamido]butanoic acid can be cyclized to the corresponding oxazol-5(4H)-one using ethyl chloroformate. nih.gov This intermediate can then be further reacted to form the desired oxazole derivative. nih.gov
| Precursor Type | Reagents/Conditions | Resulting Oxazole |
| α-Acylamino ketone | Dehydrating agents (e.g., H₂SO₄, POCl₃) | 2,5-Disubstituted oxazole |
| α-Halo ketone | Primary amide | Substituted oxazole |
| α-Hydroxy amino ketone | Aldehyde, H₂SO₄, Acetic anhydride | Substituted oxazole |
| N-Acyl-α-amino acid | Ethyl chloroformate, 4-methylmorpholine | Oxazol-5(4H)-one intermediate |
Application of Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like oxazoles in a single step, which is advantageous for creating chemical diversity. thieme-connect.comresearchgate.net A notable MCR involves the reaction of aldehydes, amines, and methyl α-isocyanoacetates to produce 5-methoxyoxazoles. thieme-connect.com The reaction proceeds through the formation of an iminium species and subsequent cyclization. thieme-connect.com
Another MCR approach for synthesizing 2,5-disubstituted oxazoles involves a copper-catalyzed cascade reaction of terminal alkenes with azides in the presence of air as the oxidant. rsc.org This method proceeds through a 1,3-dipolar cycloaddition and a series of rearrangements and cyclizations. rsc.org Furthermore, a three-component synthesis of substituted oxazol-5-ylethanones has been developed starting from propargylamine (B41283) and acid chlorides. researchgate.net
| Reactants | Catalyst/Conditions | Product |
| Aldehydes, Amines, Methyl α-isocyanoacetates | Mild conditions | 5-Methoxyoxazoles |
| Aromatic terminal alkenes, Azides | Copper catalyst, Air | 2,5-Disubstituted oxazoles |
| Propargylamine, Acid chlorides | Palladium/Copper catalyst | Substituted oxazol-5-ylethanones |
Van Leusen Type Reactions for Oxazole Formation
The Van Leusen reaction is a powerful and widely used method for constructing the oxazole ring. nih.govmdpi.comwikipedia.orgorganic-chemistry.org It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.comwikipedia.orgorganic-chemistry.org This reaction is particularly effective for synthesizing 5-substituted oxazoles. nih.govmdpi.com
The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. wikipedia.orgorganic-chemistry.org The resulting intermediate undergoes cyclization to form an oxazoline (B21484), followed by the elimination of the tosyl group to yield the oxazole. mdpi.comwikipedia.org Various bases can be used, such as potassium carbonate in methanol. nih.govmdpi.com Microwave-assisted Van Leusen synthesis has also been reported to be highly efficient. mdpi.com
This method has been applied to a wide range of aldehydes, including those with complex structures, demonstrating its versatility. For example, it has been used in the synthesis of marine natural product analogues and in the functionalization of pyrimidine (B1678525) derivatives. nih.gov
Introduction and Functionalization of the Hydroxymethyl Moiety
Once the oxazole ring is formed, or concurrently with its formation, the hydroxymethyl group must be introduced at the C2 position to yield this compound.
Post-Cyclization Functionalization Strategies (e.g., direct hydroxymethylation)
A common strategy involves the functionalization of a pre-formed oxazole ring. One approach is the deprotonation of the C2 position of the oxazole ring, which is the most acidic proton, followed by reaction with an electrophile. wikipedia.org However, the resulting 2-lithio-oxazoles can be unstable. wikipedia.org
A more general method for preparing 2,5-disubstituted oxazoles involves the deprotonation at the C5 position of a 2-(phenylsulfonyl)-1,3-oxazole, reaction with an electrophile (like an aldehyde or ketone), and subsequent nucleophilic displacement of the 2-phenylsulfonyl group. nih.gov This allows for the introduction of various substituents at both the C2 and C5 positions.
Direct hydroxymethylation at the promoter regions of genes has been observed as a significant biological process, though chemical methods for direct hydroxymethylation of the oxazole ring at C2 are less commonly detailed in the provided context. nih.gov However, functionalization of a 5-(hydroxymethyl)oxazole scaffold has been demonstrated through various reactions of the hydroxyl group, such as conversion to aryl ethers or thioethers. nih.gov This implies that a precursor with a hydroxymethyl group could be used to build the desired molecule. The oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid is also a possible transformation.
Integrated Synthetic Routes for Direct Formation
Integrated synthetic routes aim to form the this compound structure more directly. One potential pathway could involve using a precursor that already contains the hydroxymethyl equivalent. For example, a reaction could be envisioned where an appropriate aldehyde or ketone precursor for the C5-ethyl group is reacted with a synthon that provides both the C2-hydroxymethyl group and the rest of the oxazole ring.
While a direct, one-pot synthesis of this compound is not explicitly detailed in the provided search results, the synthesis of related structures provides clues. For instance, the synthesis of 2,5-disubstituted oxazoles from N-propargylamides and acid chlorides via a palladium-catalyzed coupling followed by cyclization offers a modular approach. thieme-connect.de By choosing an appropriate acid chloride that could be converted to a hydroxymethyl group, this method could be adapted.
Another versatile method involves the reaction of carboxylic acids with isocyanoacetates, which has been used for the synthesis of 4,5-disubstituted oxazoles. acs.orgnih.gov This could potentially be adapted to introduce the desired C2-substituent.
Optimization of Reaction Parameters and Process Efficiency
The successful synthesis of oxazole derivatives hinges on the meticulous control of reaction conditions. Factors such as the choice of solvents and catalysts, as well as the management of reaction time and temperature, play a pivotal role in maximizing product yield and ensuring the desired regioselectivity.
The selection of an appropriate solvent and catalyst system is fundamental to achieving high yields in oxazole synthesis. Research into the synthesis of related 4,5-disubstituted oxazoles has demonstrated the significant impact of the solvent on reaction efficiency. For instance, in a study exploring the synthesis of oxazoles from carboxylic acids, various solvents were investigated. It was found that dichloromethane (B109758) (CH2Cl2) provided superior results compared to dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), 1,4-dioxane, and acetonitrile (B52724) (MeCN) when the reaction was conducted at 40 °C.
The choice of base as a catalyst is also crucial. In the same study, the use of 4-dimethylaminopyridine (B28879) (DMAP) as a base dramatically increased the yield of the oxazole product to 70% at room temperature within 60 minutes. In contrast, employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under similar conditions resulted in only trace amounts of the desired product. This highlights the profound influence of the base's electronic and steric properties on the reaction outcome.
In metal-free synthesis approaches for substituted oxazoles, the base and its concentration have been identified as essential for the reaction to proceed. nih.gov Studies have shown that potassium carbonate (K2CO3) is an effective base, while other bases like cesium carbonate (Cs2CO3), potassium hydroxide (B78521) (KOH), and DBU were found to be ineffective. nih.gov
The use of ionic liquids as solvents has also been explored in the van Leusen reaction for synthesizing 4,5-disubstituted oxazoles, offering benefits such as high yields and a broad substrate scope. sapub.orggoogle.com Furthermore, some syntheses of oxazole derivatives have been successfully carried out using water as a green solvent, often in the presence of a phase-transfer catalyst like β-cyclodextrin. sapub.orggoogle.com
Table 1: Effect of Different Bases on Oxazole Synthesis
| Base Catalyst | Yield (%) | Reference |
|---|---|---|
| 4-dimethylaminopyridine (DMAP) | 70 | |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Trace | |
| Potassium Carbonate (K2CO3) | Effective | nih.gov |
| Cesium Carbonate (Cs2CO3) | Ineffective | nih.gov |
| Potassium Hydroxide (KOH) | Ineffective | nih.gov |
Reaction time and temperature are critical variables that must be carefully controlled to optimize the yield and selectivity of oxazole synthesis. An increase in reaction temperature can significantly accelerate the reaction rate and improve the yield. For example, in the synthesis of a 4,5-disubstituted oxazole, increasing the reaction temperature from room temperature to 40 °C, in conjunction with an optimal amount of base, resulted in an excellent yield of 96% in just 30 minutes.
Similarly, in a metal-free synthesis of substituted oxazoles, temperature was found to be a critical factor. The reaction did not yield any product at room temperature, and only a 35% yield was obtained at 50 °C. nih.gov The optimal yield was achieved at a higher temperature, demonstrating the necessity of sufficient thermal energy to overcome the activation barrier of the reaction. nih.gov
The duration of the reaction is also a key parameter. In the solid-phase synthesis of 5-(hydroxymethyl)oxazole scaffolds, a reaction time of 16 hours at 37 °C was found to be optimal for the conversion of the solid-phase bound starting material.
The interplay between time, temperature, and reagent concentration is crucial. A thorough investigation into the order of addition and concentration of reagents can prevent undesired side reactions. For instance, the dropwise addition of diethyl azodicarboxylate (DEAD) to a solution of triphenylphosphine (B44618) (Ph3P), followed by the addition of triethylamine (B128534) and the substrate, was identified as the optimal protocol in one study to avoid the formation of impurities.
Table 2: Influence of Temperature on Oxazole Yield
| Temperature (°C) | Yield (%) | Reference |
|---|---|---|
| Room Temperature | No Product | nih.gov |
| 40 | 96 | |
| 50 | 35 | nih.gov |
Advanced Purification and Isolation Techniques for Oxazole Derivatives
The purification and isolation of the target oxazole compound from the reaction mixture is a critical final step to obtain a product of high purity. Various chromatographic and non-chromatographic techniques are employed for this purpose.
Column chromatography is a widely used method for the purification of oxazole derivatives. biolmolchem.combeilstein-archives.org Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents such as n-hexane and ethyl acetate. biolmolchem.com The choice of the solvent system is crucial for achieving good separation of the desired product from impurities.
High-performance liquid chromatography (HPLC) is another powerful technique for both analytical and preparative-scale purification of oxazole derivatives. Reverse-phase columns, such as Vydac C4, are often used. The separation is achieved by eluting the sample with a gradient of an organic solvent (like acetonitrile) in an aqueous solution containing an ion-pairing agent (such as trifluoroacetic acid).
For oxazoline compounds, which are structurally related to oxazoles, distillation is a viable purification method. google.com This technique is particularly useful for removing residual water and other volatile impurities. The distillation is often performed under reduced pressure to minimize the thermal decomposition of the product. google.com In some cases, additives like dialkyl hydrogen phosphites or acid chlorides are used to facilitate the removal of impurities during distillation. google.com
The purification strategy can also be influenced by the synthetic methodology. In solid-phase synthesis, the product is cleaved from the solid support, and the resulting crude material is then purified, often using techniques like HPLC. The purity of the final compound is typically assessed by analytical HPLC and characterized by spectroscopic methods.
Reactions Involving the Hydroxymethyl Group
The hydroxymethyl substituent at the 2-position of the oxazole ring is a primary site for various chemical modifications, including nucleophilic substitution, oxidation, and condensation reactions.
Nucleophilic Substitution Reactions for Derivatization
The hydroxyl group of this compound can be readily displaced by a variety of nucleophiles, enabling the synthesis of a diverse array of derivatives. This reactivity is typical for primary alcohols, often requiring activation of the hydroxyl group to facilitate substitution. For instance, conversion of the alcohol to a better leaving group, such as a tosylate or a halide, enhances its susceptibility to nucleophilic attack. Subsequent reaction with nucleophiles like amines can yield corresponding aminomethyl oxazoles, such as (5-ethyl-1,3-oxazol-2-yl)methanamine. uni.lu
Controlled Oxidation Reactions to Carbonyl or Carboxylic Acid Derivatives
The primary alcohol functionality of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org The use of mild oxidizing agents, under conditions that allow for the removal of the product as it forms, can favor the formation of the corresponding aldehyde, 5-ethyl-1,3-oxazole-2-carbaldehyde. libretexts.org
Conversely, stronger oxidizing agents or more vigorous reaction conditions will typically lead to the formation of the carboxylic acid, 5-ethyl-1,3-oxazole-2-carboxylic acid. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The oxidation proceeds first to the aldehyde, which is then further oxidized to the carboxylic acid. libretexts.org
Table 1: Oxidation Reactions of this compound
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| This compound | Mild Oxidizing Agent (e.g., PCC) | 5-ethyl-1,3-oxazole-2-carbaldehyde |
| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 5-ethyl-1,3-oxazole-2-carboxylic acid |
Condensation Reactions with Varied Nucleophiles (e.g., amines, alcohols)
The hydroxymethyl group can participate in condensation reactions with various nucleophiles. For example, it can react with carboxylic acids or their derivatives under acidic conditions to form esters. Similarly, condensation with other alcohols can yield ethers, although this transformation may require specific catalytic conditions. Reaction with amines can lead to the formation of N-substituted aminomethyl derivatives, further expanding the library of accessible compounds from this starting material.
Reactivity of the 1,3-Oxazole Heterocycle
The 1,3-oxazole ring is an aromatic heterocycle, but its reactivity differs from that of benzene (B151609) and other more common aromatic systems. The presence of the oxygen and nitrogen heteroatoms influences the electron distribution within the ring, directing its reactivity towards electrophiles and organometallic reagents.
Regioselective Metallation and Lithiation Strategies
The acidity of the ring protons in oxazoles decreases in the order C2 > C5 > C4. tandfonline.comthepharmajournal.com Deprotonation, or metallation, typically occurs at the C2 position. wikipedia.org However, in this compound, the C2 position is already substituted. Therefore, regioselective metallation strategies would likely target the C5 or C4 positions. The development of task-specific phosphine (B1218219) ligands has enabled palladium-catalyzed direct arylation of oxazoles with high regioselectivity at both C5 and C2. organic-chemistry.org The choice of solvent can also influence the site of arylation, with polar solvents favoring C5 arylation and nonpolar solvents favoring C2 arylation. organic-chemistry.org Furthermore, directed metallation, where a substituent directs the metal to a specific position, is a common strategy. For instance, studies on related oxazoline-substituted thiophenes have shown that conditions can be established for high-yielding syntheses of lithio-intermediates at different positions, allowing for controlled regioselectivity of metallation. rsc.org
Mechanistic Investigations of Key Transformation Processes
Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic routes. While specific mechanistic studies on this compound are limited, general mechanisms for key oxazole transformations can be inferred.
The Robinson-Gabriel synthesis, a classic method for oxazole formation, involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com This provides a fundamental understanding of the stability of the oxazole ring once formed.
In cycloaddition reactions, such as the Diels-Alder reaction, the mechanism involves the concerted interaction of the π-orbitals of the oxazole (diene) and the dienophile. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of the substituents on both reacting partners. wikipedia.org
Annulation reactions often proceed through a series of steps, which may include nucleophilic addition, cyclization, and elimination or rearrangement. For instance, the annulation of para-quinone methides is proposed to initiate with a 1,6-addition followed by cyclization. chim.it
The mechanism for the formation of 2,5-disubstituted oxazoles from α-methylenyl isocyanides and methyl ketones, promoted by iodine, is suggested to proceed through a formal [3+2] cycloaddition. rsc.org Isotopic labeling studies have been used to probe the origin of the atoms in the final oxazole ring, providing insight into the reaction pathway. rsc.org
Stability and Degradation Pathways under Various Conditions
The stability of this compound is influenced by factors such as pH, temperature, and exposure to light. The oxazole ring is generally considered to be relatively stable, but it can undergo degradation under certain conditions.
Acid and Base Stability:
Oxazoles are weak bases, with the conjugate acid of oxazole having a pKa of 0.8. wikipedia.org They can form salts with strong acids. pharmaguideline.com In strongly acidic or basic conditions, the oxazole ring can be susceptible to cleavage. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While the hydroxymethyl group at the 2-position of this compound is not as activating as a hydroxyl group directly on the ring, prolonged exposure to strong acids or bases could potentially lead to ring opening. Nucleophilic attack on the oxazole ring, which can lead to ring cleavage, is often facilitated by electron-withdrawing groups, but can also occur under forcing conditions. pharmaguideline.com
Thermal Stability:
The thermal stability of oxazole derivatives can vary depending on their substitution pattern. The thermal degradation of related heterocyclic compounds, such as 5-methyl-2-ethylfuran, has been studied, and involves complex reaction pathways including H-abstraction and ring-opening reactions. mdpi.com The degradation products of certain Amadori derivatives, which can contain heterocyclic rings, are also influenced by the reaction medium (e.g., water vs. ethanol) and temperature. nih.gov It is expected that at elevated temperatures, this compound could undergo decomposition, potentially involving the loss of the hydroxymethyl group or cleavage of the oxazole ring.
Photochemical Stability:
Many heterocyclic compounds are known to undergo photochemical reactions. While specific data on this compound is unavailable, related oxazole compounds can be sensitive to UV light. The metabolism of oxazole-containing compounds in biological systems can involve oxidation, which may be mimicked by photochemical processes. hyphadiscovery.com Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles using potassium permanganate has been reported, indicating the susceptibility of the oxazole ring system to oxidation. researchgate.net
Table 2: Summary of Potential Degradation Pathways
| Condition | Potential Degradation Pathway | Potential Products |
| Strong Acid/Base | Hydrolytic ring cleavage | Open-chain amides/esters |
| High Temperature | Thermal decomposition, fragmentation | Smaller unsaturated molecules, CO, CO2, nitrogen oxides |
| UV Light | Photochemical rearrangement or degradation | Isomeric compounds, ring-opened products |
| Oxidizing Agents | Oxidative cleavage | Nitriles, carboxylic acids, amides |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are critical for a complete structural assignment.
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl, hydroxymethyl, and oxazole ring protons. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling. The hydroxymethyl group would show a singlet for the methylene protons, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The lone proton on the oxazole ring is expected to appear as a singlet in the aromatic region.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Each carbon in the ethyl group, the hydroxymethyl group, and the oxazole ring would give rise to a distinct signal, with their chemical shifts being indicative of their electronic environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (ethyl) | ~1.2 | Triplet | ~7.5 |
| CH₂ (ethyl) | ~2.6 | Quartet | ~7.5 |
| CH (oxazole) | ~6.8 | Singlet | - |
| CH₂ (methanol) | ~4.6 | Singlet (or Doublet) | - |
| OH (methanol) | Variable | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (oxazole) | ~162 |
| C4 (oxazole) | ~125 |
| C5 (oxazole) | ~148 |
| CH₂ (methanol) | ~58 |
| CH₂ (ethyl) | ~21 |
| CH₃ (ethyl) | ~11 |
To confirm the connectivity of the atoms, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. A cross-peak between the methyl and methylene protons of the ethyl group would be expected, confirming their direct connection.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, the methylene protons of the hydroxymethyl group would show a correlation to the C2 carbon of the oxazole ring, and the methylene protons of the ethyl group would correlate with the C5 carbon of the oxazole ring, confirming the substitution pattern. mdpi.com
While this compound itself is not stereochemically complex, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide insights into the preferred conformation of the molecule in solution. These experiments detect protons that are close in space, regardless of whether they are bonded. For example, correlations between the protons of the hydroxymethyl group and the C4-proton of the oxazole ring could indicate spatial proximity and help define the rotational preference around the C2-CH₂OH bond.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the ethyl group would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are anticipated in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations of the alcohol and the oxazole ring would be found in the 1000-1300 cm⁻¹ fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The oxazole ring vibrations are often strong in the Raman spectrum, aiding in the confirmation of the heterocyclic core.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (sp³) | Stretching | 2850-3000 |
| C=N (oxazole) | Stretching | ~1600-1650 |
| C=C (oxazole) | Stretching | ~1500-1580 |
| C-O | Stretching | 1000-1300 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Studies
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₆H₉NO₂), the calculated monoisotopic mass is 127.06333 Da. uni.lu
HRMS also reveals the fragmentation pattern of the molecule upon ionization, which can be used to further confirm the structure.
Predicted Fragmentation Pattern: The molecular ion [M]⁺• would be observed at m/z 127. A common fragmentation pathway would be the loss of a hydrogen atom to form an [M-H]⁺ ion at m/z 126, or the loss of the hydroxyl group to form an [M-OH]⁺ ion. Another likely fragmentation is the cleavage of the C-C bond between the oxazole ring and the hydroxymethyl group.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 128.07061 |
| [M+Na]⁺ | 150.05255 |
| [M]⁺ | 127.06278 |
| [M-H]⁻ | 126.05605 |
Data sourced from predicted values. uni.lu
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. While no public crystal structure for this specific compound is available, the X-ray analysis of similarly substituted oxazoles has been crucial for confirming their structures unequivocally. thieme-connect.com
Chiroptical Properties (if Chiral Analogues or Enantiomers are Studied)
This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if chiral analogues were to be synthesized, for example, by introducing a stereocenter in one of the substituents, these techniques would be essential for their stereochemical characterization. Circular dichroism spectroscopy, in particular, could be used to determine the absolute configuration of the enantiomers.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and predicting the reactivity of molecules like this compound. These methods can elucidate the fundamental properties that govern the compound's behavior.
Key Predicted Electronic Properties and Reactivity Descriptors:
A DFT study of an oxazole derivative using the B3LYP method with a 6-311G++(d,p) basis set has demonstrated the utility of these calculations in predicting key parameters. irjweb.com For this compound, similar calculations would yield crucial data:
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the compound's most stable three-dimensional conformation.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com
Electron Density Distribution and Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen and nitrogen atoms of the oxazole ring are expected to be electron-rich (nucleophilic), while the hydrogen of the hydroxyl group would be electron-poor (electrophilic). This information is invaluable for predicting sites of electrophilic and nucleophilic attack.
| Descriptor | Formula | Significance for this compound |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Relates to the "escaping tendency" of electrons from the molecule. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of the molecule to accept electrons. |
Table 1: Key Global Reactivity Descriptors from DFT Calculations.
These theoretical parameters provide a foundational understanding of the intrinsic properties of this compound, guiding the prediction of its behavior in chemical reactions.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum chemical calculations typically focus on a single, optimized geometry in a vacuum, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its conformational flexibility and interactions with its environment.
For this compound, MD simulations would be particularly insightful for:
Conformational Analysis: The ethyl group and the hydroxymethyl group can rotate around their single bonds, leading to various conformers. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its biological activity and physical properties.
Solvent Effects: The behavior of a molecule can change dramatically in different solvents. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol). This would reveal how the solvent influences the conformational preferences and the accessibility of different parts of the molecule. For instance, in a polar solvent, the hydroxyl group would be expected to form hydrogen bonds, which would be captured in an MD simulation.
Hydrogen Bonding Dynamics: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. MD simulations can track the formation and breaking of hydrogen bonds with solvent molecules or other solute molecules, providing a detailed picture of these crucial intermolecular interactions.
In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. For this compound, predicted NMR spectra would help in the assignment of experimental peaks. The parent oxazole compound shows characteristic ¹H NMR resonances between 7.00 and 8.00 ppm, and substituents can alter these shifts. thepharmajournal.com
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated spectra can be compared with experimental ones to identify characteristic vibrational modes of the oxazole ring, the ethyl group, and the hydroxymethyl group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This would provide information about the wavelengths of light the compound absorbs and the nature of the electronic excitations involved.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, this could be applied to:
Synthesis Reactions: Modeling the reaction pathways for the synthesis of this compound, such as the Robinson-Gabriel synthesis or the Fischer oxazole synthesis, could provide insights into the reaction mechanism and help optimize reaction conditions.
Reactions of the Hydroxymethyl Group: The oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid, or its substitution, are important potential transformations. Computational modeling could determine the activation energies for these reactions with different reagents, predicting the most favorable reaction pathways.
Transition State Analysis: By locating the transition state structures and calculating their energies, the activation energy for a particular reaction step can be determined. This is crucial for understanding the kinetics of the reaction. For example, a proposed mechanism for the formation of ethyl 1,3-oxazol-5-yl carbonates involves a nucleophilic addition followed by elimination, which could be modeled to understand the energetics of the process. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Physicochemical Descriptors
While no specific QSAR studies have been published for this compound, this methodology is widely used for series of related compounds to correlate their chemical structure with a specific biological activity. If a series of derivatives of this compound were synthesized and tested for a particular activity (e.g., antifungal, anticancer), a QSAR model could be developed. wisdomlib.orgbenthamscience.com
The process would involve:
Data Set: A collection of molecules with varying structural modifications and their corresponding measured biological activities.
Descriptor Calculation: For each molecule, a set of physicochemical descriptors would be calculated. These can be categorized as:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, shape indices.
Hydrophobic: LogP (octanol-water partition coefficient).
Topological: Connectivity indices that describe the branching of the molecular skeleton.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the biological activity.
Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.
For this compound and its potential derivatives, a QSAR study could identify which structural features are most important for a desired biological effect, thereby guiding the design of new, more potent compounds.
Applications and Functionalization in Non Clinical Chemical Sciences
Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis
The (5-ethyl-1,3-oxazol-2-yl)methanol scaffold serves as a valuable building block in organic synthesis, primarily due to the reactivity of its hydroxymethyl group and the stability of the oxazole (B20620) ring. nih.govnih.gov The hydroxymethyl group can be readily functionalized, allowing for the introduction of various other chemical moieties. For instance, it can be converted into a more reactive leaving group, such as a halide or a tosylate, facilitating nucleophilic substitution reactions. nih.gov This allows for the construction of more complex molecules where the oxazole core is linked to other fragments.
Furthermore, the oxazole ring itself can participate in various chemical transformations. While the ring is generally stable, the C2 position can be lithiated and subsequently reacted with electrophiles, although this can sometimes be complicated by ring-opening. nih.gov More commonly, the hydroxymethyl group at the C2 position provides a convenient handle for elaboration. For example, 2-(halomethyl)oxazoles can be used in substitution reactions to introduce alkylamino, alkylthio, and alkoxy groups. nih.gov
The synthesis of the parent compound and its derivatives often involves the cyclization of precursors like 2-acylaminoketones (Robinson-Gabriel synthesis) or through multicomponent reactions. researchgate.netnih.gov The versatility of these synthetic routes allows for the introduction of various substituents on the oxazole ring, further expanding its utility as a building block.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Product Type | Potential Application |
| Oxidation | PCC, DMP, Swern | (5-ethyl-1,3-oxazol-2-yl)carbaldehyde | Intermediate for further C-C bond formation |
| Esterification | Acyl chloride, carboxylic anhydride | Oxazole-2-ylmethyl ester | Pro-drug design, modification of physical properties |
| Etherification | Williamson ether synthesis (NaH, alkyl halide) | 2-(alkoxymethyl)-5-ethyloxazole | Modification of solubility and lipophilicity |
| Halogenation | SOCl₂, PBr₃ | 2-(halomethyl)-5-ethyloxazole | Reactive intermediate for nucleophilic substitution |
| Mitsunobu Reaction | DEAD, PPh₃, nucleophile | Diverse functionalized oxazoles | Introduction of a wide range of functional groups |
Applications in Materials Science and Polymer Chemistry
While specific studies on the application of this compound in materials science and polymer chemistry are not extensively documented, the inherent properties of the oxazole ring and the reactive hydroxymethyl group suggest potential uses. Oxazole and its derivatives are known to be incorporated into the main chain of polymers to enhance their thermal stability and mechanical properties. researchgate.netnih.gov The hydroxymethyl functionality of this compound could potentially be utilized to either graft the oxazole moiety onto existing polymer backbones or to act as a monomer in polymerization reactions, such as in the formation of polyesters or polyurethanes.
The oxazole ring's aromatic and heterocyclic nature can impart desirable electronic and photophysical properties to materials. For instance, oxazole-containing polymers have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. alfachemic.com The ethyl group on the this compound molecule could further influence the solubility and processing characteristics of such polymers.
Development of Ligands for Catalytic Systems and Coordination Chemistry
The nitrogen atom in the oxazole ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. alfachemic.com This allows for the development of oxazole-based ligands for use in catalytic systems. The hydroxymethyl group can also participate in coordination, potentially leading to bidentate ligands that can form stable complexes with transition metals. redalyc.org
Oxazole-containing ligands have been successfully employed in various catalytic reactions, including polymerization and asymmetric synthesis. alfachemic.commdpi.comresearchgate.net For example, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.comresearchgate.net While specific research on this compound as a ligand is limited, its structure suggests it could be a valuable component in the design of new catalysts. The electronic properties of the oxazole ring and the steric influence of the ethyl group could be tuned to modulate the activity and selectivity of the metal center.
Table 2: Potential Coordination Modes of this compound
| Coordination Atom(s) | Metal Ion Example | Potential Application |
| Nitrogen (N3) | Cu(II), Zn(II), Pd(II) | Lewis acid catalysis, cross-coupling reactions |
| Nitrogen (N3) and Oxygen (of -CH₂OH) | V(III), Ru(II) | Polymerization catalysis, asymmetric synthesis |
Exploration as Bioisosteric Replacements in Molecular Design
One of the well-documented applications of the 5-alkyloxazole scaffold is as a bioisosteric replacement for ester and carboxylic acid functionalities in drug design. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The 5-ethyl-1,3-oxazole group has been successfully used to replace a metabolically labile ethyl ester functionality in the development of P2Y12 receptor antagonists. nih.govresearchgate.net This replacement retained the desired potency while improving the pharmacokinetic profile by reducing clearance due to ester hydrolysis. nih.gov
The oxazole ring can mimic the steric and electronic properties of an ester or a carboxylic acid, engaging in similar interactions with biological targets. openaccessjournals.com However, the oxazole is generally more resistant to enzymatic cleavage, leading to increased metabolic stability. nih.govnih.gov The choice of the alkyl group at the 5-position, such as the ethyl group in this compound, can be crucial for optimizing the binding affinity and other pharmacological properties. nih.govresearchgate.net
Table 3: Comparison of Physicochemical Properties of Esters and their Oxazole Bioisosteres
| Functional Group | Hydrogen Bond Acceptor Strength | Metabolic Stability | Planarity |
| Ethyl Ester | Moderate | Low (susceptible to esterases) | Planar |
| 5-Ethyl-1,3-oxazole | Strong (N and O atoms) | High (resistant to hydrolysis) | Planar |
Surface Chemistry and Corrosion Inhibition Studies, including Adsorption Mechanisms
Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for steel in acidic environments. researchgate.netkoreascience.krkoreascience.kr The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. researchgate.netkoreascience.kr The adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the oxazole ring, which can interact with the vacant d-orbitals of the metal. nih.govnih.gov
Studies on closely related compounds, such as (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol, have demonstrated significant corrosion inhibition for mild steel in hydrochloric acid. researchgate.net The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net The inhibition is typically of a mixed-type, meaning it affects both the anodic and cathodic corrosion reactions. researchgate.net
The adsorption mechanism can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.netkoreascience.kr The hydroxymethyl group in this compound can also contribute to the adsorption process through hydrogen bonding with the surface or other adsorbed species.
Table 4: Factors Influencing the Corrosion Inhibition Efficiency of Oxazole Derivatives
| Factor | Influence |
| Concentration | Inhibition efficiency generally increases with inhibitor concentration up to an optimal value. researchgate.net |
| Temperature | The effect of temperature can vary, with some inhibitors showing decreased efficiency at higher temperatures. nih.gov |
| Molecular Structure | The presence of electron-donating groups and additional heteroatoms can enhance adsorption and inhibition. nih.gov |
| Corrosive Medium | The nature of the acid and its concentration can affect the performance of the inhibitor. researchgate.netkoreascience.kr |
Derivatives and Analogues of 5 Ethyl 1,3 Oxazol 2 Yl Methanol
Systematic Modifications of the Hydroxymethyl Group (e.g., ethers, esters, amines)
The hydroxymethyl group (-CH₂OH) at the 2-position of the oxazole (B20620) ring is a prime site for chemical modification, allowing for the synthesis of various functional derivatives such as ethers, esters, and amines. These transformations leverage standard organic chemistry reactions to alter the compound's physicochemical properties, including polarity, hydrogen bonding capability, and steric profile.
Ethers: The synthesis of ether derivatives typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This modification can introduce a range of alkyl or aryl groups, thereby tuning the lipophilicity of the molecule.
Esters: Esterification of (5-ethyl-1,3-oxazol-2-yl)methanol can be achieved by reacting it with acyl chlorides or carboxylic anhydrides, often in the presence of a base catalyst. This reaction attaches an acyl group to the hydroxymethyl moiety, which can serve as a prodrug strategy or introduce new points of interaction for biological targets. Studies on related oxazole structures show that lipase-catalyzed esterification is also a viable method for producing such esters. google.com
Amines: The conversion of the hydroxymethyl group to an amine introduces a basic center and a potent hydrogen-bond donor. A common synthetic route involves a two-step process: first, the alcohol is converted to a better leaving group (e.g., a tosylate or a halide), followed by nucleophilic substitution with an amine or ammonia. The resulting compound, (5-ethyl-1,3-oxazol-2-yl)methanamine, is a known derivative. uni.lu
The following table summarizes these key modifications.
| Derivative Class | General Structure | Synthetic Precursors | Key Reagents |
| Ethers | R-O-CH₂-(5-ethyl-1,3-oxazol-2-yl) | This compound, Alkyl Halide (R-X) | Base (e.g., NaH) |
| Esters | R-CO-O-CH₂-(5-ethyl-1,3-oxazol-2-yl) | This compound, Acyl Chloride (R-COCl) | Base (e.g., Pyridine) |
| Amines | R₂N-CH₂-(5-ethyl-1,3-oxazol-2-yl) | This compound | Tosyl Chloride, Amines (R₂NH) |
Varied Substitutions on the Oxazole Ring and Ethyl Moiety
The oxazole ring itself, along with the ethyl substituent, provides further opportunities for derivatization. The reactivity of the oxazole ring is well-characterized: the proton at the C-2 position is the most acidic, followed by C-5 and then C-4. thepharmajournal.com Electrophilic substitution reactions tend to occur at the C-5 position, especially when an electron-donating group is present. semanticscholar.org
Oxazole Ring Substitutions: While the 2- and 5-positions are occupied in the parent compound, the C-4 position is available for substitution. However, direct substitution at this position is less common than building the ring with the desired substituent already in place. Synthetic strategies like the Van Leusen oxazole synthesis allow for the preparation of 4,5-disubstituted oxazoles from appropriate starting materials. organic-chemistry.org
The table below illustrates potential variations based on general oxazole synthesis methods.
| Modification Site | Type of Variation | Example Substituent | Potential Synthetic Route |
| Oxazole C-4 | Halogenation, Alkylation | -Cl, -CH₃ | Cyclization of substituted precursors |
| Oxazole C-5 | Alkyl/Aryl Variation | -Methyl, -Propyl, -Phenyl | Van Leusen synthesis with corresponding aldehyde |
| Ethyl Moiety | Functionalization | -CH(OH)CH₃ | Not commonly reported, would require multi-step synthesis |
Comparative Studies with Positional Isomers (e.g., 1,2-oxazoles, other 1,3-oxazole isomers)
Comparative analysis of this compound with its positional isomers provides valuable insights into structure-activity relationships (SAR). Key isomers include other 1,3-oxazoles (with substituents at different positions) and 1,2-oxazoles (isoxazoles).
1,3-Oxazole Isomers: Shifting the positions of the ethyl and hydroxymethyl groups (e.g., to 2-ethyl-5-hydroxymethyl-1,3-oxazole or 4-ethyl-2-hydroxymethyl-1,3-oxazole) would significantly alter the molecule's electronic distribution and steric profile. The acidity of the ring protons and the susceptibility to nucleophilic or electrophilic attack would change based on the new substitution pattern. thepharmajournal.comsemanticscholar.org
1,2-Oxazole (Isoxazole) Isomers: Isoxazoles, where the nitrogen and oxygen atoms are adjacent, are important bioisosteres of oxazoles. rsc.org This means they can have similar biological activities due to comparable physicochemical properties. A relevant isomeric structure would be (3-ethyl-5-methyl-isoxazol-4-yl)methanol or similar arrangements. Synthetic routes to isoxazoles, such as the reaction of an enamino ester with a nitroalkane, are distinct from oxazole syntheses and yield a different heterocyclic core with altered electronic and steric properties. orgsyn.org Comparative studies in drug design often explore both oxazole and isoxazole (B147169) cores to optimize pharmacological profiles. rsc.org
The following table compares the parent compound with a potential isoxazole isomer.
| Feature | This compound | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (Example Isoxazole) |
| Ring System | 1,3-Oxazole | 1,2-Oxazole (Isoxazole) |
| Heteroatom Positions | Oxygen at 1, Nitrogen at 3 | Oxygen at 1, Nitrogen at 2 |
| Basicity | Weakly basic (pKa of conjugate acid ~0.8) wikipedia.org | Generally less basic than oxazoles |
| Aromaticity | Aromatic, but less so than thiazoles wikipedia.org | Aromatic |
| Typical Synthesis | Robinson-Gabriel, Van Leusen nih.govwikipedia.org | Cyclocondensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds |
Synthesis and Investigation of Hybrid Molecular Architectures Containing the (5-ethyl-1,3-oxazol-2-yl)methyl Moiety
A modern strategy in drug discovery involves creating hybrid molecules by covalently linking two or more pharmacophores. researchgate.net This approach aims to leverage synergistic effects, improve therapeutic profiles, or address drug resistance. researchgate.netmdpi.com The (5-ethyl-1,3-oxazol-2-yl)methyl moiety can serve as a core scaffold or a pharmacophore to be integrated into larger, more complex molecular architectures.
Research has demonstrated the successful synthesis of hybrid molecules combining an oxazole core with other biologically active scaffolds, such as acylhydrazones and pyrimidines. mdpi.comnih.gov For instance, a novel synthetic strategy has been reported to produce acylhydrazone-oxazole hybrids in moderate to good yields through a multi-step reaction culminating in a Van Leusen reaction. mdpi.com Another study focused on designing pyrimidine-oxazole hybrids as potential antidiabetic agents, demonstrating the utility of this approach in generating compounds with promising biological activity. nih.gov
These hybrid architectures are investigated for their ability to interact with multiple biological targets or to enhance binding affinity and selectivity for a single target. The design process often involves computational modeling, such as molecular docking, to predict the interactions of the hybrid molecule within a biological system. mdpi.comnih.gov
The table below lists examples of hybrid architectures based on the oxazole scaffold.
| Hybrid Class | Second Pharmacophore | Linkage Type | Potential Application | Reference |
| Acylhydrazone-Oxazole | Acylhydrazone | Covalent bond from oxazole ring | Antiviral (e.g., SARS-CoV-2 Main Protease) | mdpi.com |
| Pyrimidine-Oxazole | Pyrimidine (B1678525) | Covalent bond from oxazole ring | Antidiabetic (α-amylase, α-glucosidase inhibition) | nih.gov |
| Benzoxazole-Imidazole | Benzoxazole | Fused imidazole (B134444) ring system | General synthetic intermediate | mdpi.com |
Future Research Directions and Emerging Opportunities in Oxazole Chemistry
Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability has profoundly impacted the synthesis of oxazole (B20620) derivatives. ijpsonline.com Researchers are increasingly focusing on developing environmentally benign and energy-efficient methods to construct the oxazole core, moving away from hazardous reagents and harsh reaction conditions. ijpsonline.comnih.gov
Key green synthetic strategies include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. ijpsonline.comijpsonline.com It has been successfully employed in various oxazole syntheses, including the van Leusen reaction. mdpi.com
Ultrasonic Irradiation: The use of ultrasound provides an alternative energy source for chemical reactions, leading to shorter reaction times and milder conditions. ijpsonline.com
Catalysis: The development and application of novel catalysts are central to green oxazole synthesis. This includes the use of biocatalysts, such as natural clays, and metal catalysts that can operate under mild conditions. tandfonline.com For instance, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines offers a sustainable route to substituted oxazoles without the need for transition-metal catalysts or peroxides. organic-chemistry.org
Green Solvents: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or deep-eutectic solvents is a key focus. ijpsonline.comijpsonline.com For example, an improved van Leusen reaction has been developed using β-cyclodextrin as a catalyst in water. tandfonline.com
These approaches not only minimize the environmental footprint of oxazole synthesis but also often lead to increased efficiency and purity of the final products. ijpsonline.com
| Green Synthesis Technique | Key Advantages | Example Application |
| Microwave Irradiation | Reduced reaction time, increased yield. ijpsonline.comnih.gov | Van Leusen synthesis of 5-aryl-1,3-oxazoles. mdpi.com |
| Ultrasonication | Shorter reaction times, mild conditions. ijpsonline.com | Synthesis of 2-phenyloxazoline. ijpsonline.com |
| Novel Catalysis | High efficiency, mild conditions, reusability. tandfonline.comorganic-chemistry.org | CO2/photoredox-cocatalyzed cyclization. organic-chemistry.org |
| Green Solvents | Reduced toxicity and environmental impact. ijpsonline.comijpsonline.com | Van Leusen reaction in water with β-cyclodextrin. tandfonline.com |
Discovery of Novel Reactivity Patterns and Unconventional Transformations
Beyond traditional synthetic methods, the exploration of new reactivity patterns of the oxazole ring is a vibrant area of research. This involves uncovering unconventional transformations that can lead to novel and complex molecular architectures.
One area of focus is the use of oxazoles in cycloaddition reactions, such as the Diels-Alder reaction, where the oxazole ring acts as an electron-deficient azadiene. clockss.org This allows for the synthesis of pyridines and other heterocyclic systems. pharmaguideline.com The reactivity of the oxazole ring can be tuned by the introduction of electron-donating or electron-withdrawing substituents. clockss.orgpharmaguideline.com
Researchers are also investigating formal [3+2] cycloadditions to access oxazoles through unconventional pathways. For instance, an I2-promoted formal [3+2] cycloaddition of isocyanides with methyl ketones has been demonstrated, which notably involves the cleavage of the C≡N bond of the isocyanide. researchgate.net Another unconventional approach involves the coupling of an acyl chloride with an isocyanide under mild basic conditions to yield 2,5-disubstituted oxazoles, a departure from the expected 4,5-disubstituted products under other conditions. researchgate.net
The predictable and regioselective metallation of oxazoles, followed by transition metal-catalyzed cross-coupling reactions, continues to be a powerful tool for the synthesis of complex natural products. researchgate.net These studies on novel reactivity patterns are crucial for expanding the synthetic utility of the oxazole scaffold and for the discovery of new chemical entities with unique properties.
| Transformation Type | Description | Significance |
| Diels-Alder Reactions | Oxazole acts as an azadiene, reacting with dienophiles. clockss.org | Access to pyridine (B92270) and other heterocyclic systems. pharmaguideline.com |
| Formal [3+2] Cycloadditions | Unconventional ring formation, e.g., from isocyanides and ketones. researchgate.net | Novel pathways to substituted oxazoles. |
| Base-Induced Chemoselectivity | Altering reaction conditions to favor specific isomers. researchgate.net | Control over product formation in isocyanide chemistry. |
| Metallation/Cross-Coupling | Regioselective functionalization of the oxazole ring. researchgate.net | Synthesis of complex natural products. |
Integration into Advanced Functional Materials and Nanoscience Applications
The unique electronic and photophysical properties of oxazole-based compounds make them promising candidates for applications in materials science and nanoscience. numberanalytics.comnumberanalytics.com Research is increasingly directed towards integrating the oxazole scaffold into advanced functional materials.
Potential applications include:
Organic Light-Emitting Diodes (OLEDs): Oxazole derivatives can serve as emissive materials in OLEDs, contributing to improved efficiency and color purity. numberanalytics.com
Photovoltaic Devices: In the realm of solar energy, oxazole-based compounds are being explored as sensitizers or electron donors to enhance the efficiency and stability of photovoltaic devices. numberanalytics.com
Polymers and Dyes: The oxazole ring is being incorporated into polymer backbones to create new materials with tailored optical and electronic properties. numberanalytics.com
The versatility of the oxazole structure allows for fine-tuning of its properties through chemical modification, making it an attractive building block for the rational design of materials with specific functions.
Development of Supramolecular Assemblies Utilizing the Oxazole Scaffold
The ability of the oxazole ring to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination bonds, makes it an excellent candidate for the construction of supramolecular assemblies. tandfonline.comijpsonline.com These ordered, multi-molecular structures can exhibit emergent properties and functions that are not present in the individual molecular components.
Future research in this area will likely focus on the design and synthesis of oxazole-containing molecules that can self-assemble into well-defined architectures, such as nanotubes, vesicles, and gels. These supramolecular structures could find applications in areas like drug delivery, sensing, and catalysis. The development of oligomeric compounds composed of successive N,O-heteroaromatic rings, including oxazoles, is being explored for applications in biomolecular recognition. nih.gov
Computational Design of Novel Oxazole-Based Chemical Entities
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new oxazole-based compounds with desired properties. jcchems.com In silico methods allow for the prediction of physicochemical properties, biological activity, and toxicity of designed molecules before their actual synthesis, thus saving time and resources. jcchems.com
Molecular docking studies are used to investigate the binding interactions of oxazole derivatives with biological targets, such as enzymes and receptors. jcchems.com This information is crucial for the rational design of new drug candidates. For example, computational studies have been used to design and predict the toxicity of oxazole derivatives targeting the PPARγ receptor for the potential treatment of diabetes mellitus. jcchems.com The use of computational tools is expected to accelerate the discovery and optimization of new oxazole-based therapeutic agents and functional materials. researchgate.net
Advances in Flow Chemistry and Automation for Compound Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of oxazole derivatives, including improved safety, scalability, and efficiency. acs.orgresearchgate.net The use of microreactors allows for precise control over reaction parameters such as temperature and pressure, which can lead to higher yields and purities. acs.orgacs.org
Q & A
Q. How is (5-ethyl-1,3-oxazol-2-yl)methanol synthesized in laboratory settings?
Methodological Answer: Synthesis typically involves cyclocondensation of ethyl-substituted precursors. For example, hydrazine hydrate can be reacted with carbonyl-containing intermediates under reflux in ethanol (4–6 hours), monitored by TLC (e.g., Chloroform:Methanol = 7:3) to confirm reaction completion . Post-reaction, the product is isolated via ice-water precipitation and purified via recrystallization. Similar protocols for oxazole derivatives emphasize regioselective control using anhydrous conditions and stoichiometric ratios .
Example Protocol (Adapted from Evidence):
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux | Solvent/reaction medium | |
| 2 | Hydrazine hydrate | Cyclization agent | |
| 3 | TLC (7:3 CHCl₃:MeOH) | Reaction monitoring | |
| 4 | Ice-water precipitation | Product isolation |
Q. What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., oxazole ring protons at δ 6.5–8.0 ppm, ethyl group at δ 1.2–1.4 ppm) and carbon backbone (e.g., oxazole C2 at ~150 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₇H₁₁NO₂ requires 141.0790) .
- IR : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=N at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve regioselectivity challenges during cyclization to form the oxazole core?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Computational tools like density functional theory (DFT) model transition states to predict favorable pathways . Experimentally, substituent positioning (e.g., ethyl group at C5) is controlled by precursor design (e.g., using 5-ethyl-1,3-oxazole-2-carbaldehyde) and catalysts like acetic acid to stabilize intermediates .
Q. How is X-ray crystallography applied to resolve stereochemical ambiguities in derivatives?
Methodological Answer: Single-crystal X-ray diffraction (performed via SHELX or ORTEP ) determines bond angles, torsion angles, and packing structures. For example, oxazole derivatives require slow evaporation from ethanol to grow diffraction-quality crystals. Data refinement with SHELXL confirms spatial arrangements, critical for studying bioactivity or coordination chemistry .
Q. What role does this compound play in transition metal complexes?
Methodological Answer: The hydroxyl and nitrogen atoms act as chelation sites. In studies of analogous oxadiazole derivatives, complexes with Cu(II) or Zn(II) are synthesized by refluxing the ligand with metal salts (e.g., CuCl₂) in methanol, followed by conductivity and magnetic susceptibility measurements . These complexes are characterized via UV-Vis (d-d transitions) and cyclic voltammetry .
Q. How are biological activities of derivatives evaluated in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
